molecular formula AsCuO2+ B1144335 copper diarsenite CAS No. 16509-22-1

copper diarsenite

Cat. No.: B1144335
CAS No.: 16509-22-1
M. Wt: 170.47 g/mol
InChI Key: AAADGWUCZIMSKQ-UHFFFAOYSA-M
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Description

Copper diarsenite is an inorganic compound of significant interest in advanced metallurgical and environmental remediation research. Its primary research value lies in its application for the purification of copper electrolytes in the electrorefining process. Studies demonstrate that this compound acts as an effective co-precipitation agent, with research reporting removal rates of approximately 53-74% for detrimental impurities like antimony (Sb) and bismuth (Bi) from industrial copper electrolytes . This purification is critical for producing high-purity cathode copper, as it prevents the formation of floating slimes and ensures a smooth, high-quality cathode deposit that meets industry standards . The mechanism is thought to involve the adsorption and co-precipitation of these impurities, forming stable complexes that are effectively removed from the electrolyte solution . Beyond metallurgy, research explores the interactions between copper and arsenic compounds in environmental systems. For instance, copper oxide nanoparticles have been shown to influence arsenic accumulation in plants, such as rice, by adsorbing arsenic, regulating gene expression related to arsenic transport, and altering root cell wall thickness . This highlights a broader research context for copper-arsenic compounds in understanding and mitigating soil contamination. Furthermore, the toxicity of combined copper and arsenic exposure, often mediated through oxidative stress pathways that can cascade into inflammation and cellular damage, is a key area of toxicological investigation . This compound provides a controlled compound for probing these complex synergistic effects in experimental models.

Properties

CAS No.

16509-22-1

Molecular Formula

AsCuO2+

Molecular Weight

170.47 g/mol

IUPAC Name

copper;oxoarsinite

InChI

InChI=1S/AsHO2.Cu/c2-1-3;/h(H,2,3);/q;+2/p-1

InChI Key

AAADGWUCZIMSKQ-UHFFFAOYSA-M

Canonical SMILES

[O-][As]=O.[Cu+2]

Origin of Product

United States

Preparation Methods

Temperature and Time Dependence

Elevated temperatures (80–90°C) enhance reaction kinetics, reducing the time required for complete arsenic incorporation into the copper matrix. At 90°C, 8 hours suffices for mono-phase formation, whereas lower temperatures (e.g., 70°C) necessitate prolonged reactions (>12 hours) and still risk incomplete crystallization.

Alkaline Medium Optimization

Sodium hydroxide concentration directly affects arsenic solubility and reaction efficiency. Concentrations below 1 mol/L result in partial dissolution of arsenic trioxide, while higher concentrations (>2 mol/L) promote side reactions forming sodium copper arsenates.

Comparative Analysis of Synthesis Protocols

Table 1 summarizes key parameters and outcomes from representative studies:

ParameterOptimal ValueYield (As)Yield (Cu)Phase PuritySource
Cu:As molar ratio1:293.81%97.68%Cu(AsO₂)₂ (tetragonal)
NaOH concentration1 mol/LMono-phase
Reaction temperature90°C>95% crystallinity
Pre-neutralization pH7.0Pb < 0.01 g/L

Challenges in Scaling and Reproducibility

A major challenge lies in maintaining stoichiometric precision during large-scale batches. Industrial reactors must address:

  • Mixing Efficiency : Ensuring uniform distribution of reactants to prevent localized pH or concentration gradients.

  • Byproduct Formation : Residual sulfate ions from copper precursors can incorporate into the crystal lattice, altering material properties.

  • Waste Management : Arsenic-laden filtrates require treatment to meet environmental regulations, often involving precipitation as calcium arsenate.

Advanced Characterization Techniques

Post-synthesis analysis employs multiple techniques to verify product quality:

  • XRD : Confirms tetragonal crystal structure (ICDD PDF 01-089-1468).

  • Atomic Absorption Spectroscopy (AAS) : Quantifies residual Cu and As in filtrates.

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 400°C, beyond which decomposition to CuO and As₂O₃ occurs .

Chemical Reactions Analysis

Types of Reactions: Copper diarsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out in an alkaline medium.

    Substitution: Substitution reactions involve the replacement of arsenic atoms with other elements or groups. These reactions can be facilitated by using specific catalysts and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce copper oxide and arsenic acid, while reduction may yield elemental copper and arsenic.

Scientific Research Applications

Chemical Applications

Copper diarsenite serves as a reagent in various chemical reactions and is utilized as a catalyst in organic synthesis. Its ability to facilitate chemical transformations makes it valuable in research settings.

  • Reagent in Chemical Reactions : It is often employed in synthetic organic chemistry for the preparation of various compounds.
  • Catalytic Properties : The compound exhibits catalytic activity, particularly in reactions requiring metal catalysts.

Biological Applications

Research indicates that this compound possesses potential antimicrobial properties. Studies have shown its effects on biological systems, leading to investigations into its use as an antimicrobial agent.

  • Antimicrobial Research : Investigations into its efficacy against various pathogens highlight its potential as a therapeutic agent.
  • Mechanism of Action : The compound's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells, thereby inhibiting their growth.

Medical Applications

Ongoing research is exploring the potential of this compound in medical treatments, particularly concerning its antimicrobial and anticancer properties.

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Therapeutic Potential : Its dual role as an antimicrobial and anticancer agent positions it as a candidate for further medical research.

Industrial Applications

In industrial settings, this compound is used in the production of pigments and certain types of glass and ceramics. Its unique color properties make it suitable for various applications.

  • Pigment Production : The compound is utilized in creating vibrant pigments used in paints and coatings.
  • Glass and Ceramics Manufacturing : Its chemical properties are exploited in the production of specialized glass and ceramic materials.

Data Tables

The following tables summarize key properties and applications of this compound:

Application AreaDescriptionExamples
ChemicalReagent and catalystOrganic synthesis
BiologicalAntimicrobialPathogen inhibition
MedicalAnticancerInducing apoptosis
IndustrialPigment productionPaints, ceramics

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The mechanism was attributed to oxidative stress induced by copper ions released from the compound.
  • Cancer Cell Apoptosis Research :
    • Research investigating the anticancer properties revealed that this compound could induce programmed cell death in specific cancer cell lines. This finding warrants further exploration into its potential therapeutic applications.
  • Industrial Use Case :
    • In pigment production, this compound has been used to create high-quality pigments that exhibit excellent stability and vibrancy. Its incorporation into industrial processes has improved product quality while maintaining cost-effectiveness.

Mechanism of Action

The mechanism of action of copper diarsenite involves its interaction with biological molecules and cellular structures. Copper ions released from the compound can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative damage is a key factor in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Tables

Compound Formula Crystal System Key Properties Applications Toxicity Regulation
This compound 2CuO·As₂O₃·2H₂O Amorphous Green pigment, decomposes in alkalis Historical pigments Restricted
Bianchiniite Ba₂(Ti⁴⁺V³⁺)(As₂O₅)₂OF Tetragonal Vitreous luster, brittle Mineralogical studies N/A
Tricalcium Diarsenite Ca₃(AsO₂)₂ Undefined Hygroscopic, white powder Pesticides (historical) Restricted
Copper Acetoarsenite Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂ Monoclinic Soluble in acids, emerald green Paints, textiles (obsolete) Banned

Key Research Findings

  • Structural Insights : Bianchiniite’s refined structure (R1 = 0.0134) reveals As³⁺–O bond lengths (1.772 Å) comparable to synthetic arsenites, highlighting differences in metal coordination versus this compound .
  • Toxicity: All arsenic-containing compounds, including this compound, are regulated under the Rotterdam Convention due to carcinogenic and environmental risks .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing copper diarsenite, and how can researchers ensure purity and reproducibility?

  • Methodological Answer : this compound synthesis typically involves controlled reactions between copper salts (e.g., copper(II) chloride) and arsenic(III) oxide under inert conditions to prevent oxidation. A common protocol includes refluxing stoichiometric mixtures in anhydrous ethanol, followed by vacuum filtration and repeated washing to remove byproducts . Purity can be validated via X-ray diffraction (XRD) to confirm crystal structure matches with reference data (e.g., ICDD PDF-4+ database entries for copper arsenite minerals) . For reproducibility, detailed experimental parameters (temperature, pH, reaction time) must be documented in line with guidelines for inorganic synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • XRD : Essential for identifying crystal phases and comparing with known structures (e.g., trippkeite, CuAs₂O₄) .
  • UV-Vis Spectroscopy : Used to analyze electronic transitions; this compound exhibits absorption bands in the visible range due to d-d transitions of Cu²⁺ ions .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition pathways.
  • Infrared (IR) Spectroscopy : Identifies As–O and Cu–O bonding modes.
  • Best Practice : Cross-validate results using multiple techniques and report raw data in supplementary materials to enable peer verification .

Advanced Research Questions

Q. How do diarsenite (As₂O₅⁴⁻) and tetrameric As₄O₈⁴⁻ anions influence the structural and electronic properties of this compound?

  • Methodological Answer : The presence of As₂O₅⁴⁻ and As₄O₈⁴⁻ anions introduces structural complexity, as seen in rare-earth diarsenites (e.g., Nd₄(As₂O₅)₂(As₄O₈)). For this compound, density functional theory (DFT) calculations can model anion-cation interactions, while synchrotron-based X-ray absorption spectroscopy (XAS) probes local Cu coordination environments. Comparative studies with related minerals (e.g., lammerite, clinoclase) are critical to isolate anion-specific effects .

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties of this compound (e.g., stability in aqueous vs. anhydrous environments)?

  • Methodological Answer :

  • Systematic Review : Conduct a Cochrane-style review to aggregate and assess existing data, prioritizing studies with rigorous controls (e.g., inert atmosphere, purity validation) .
  • Controlled Replication : Reproduce conflicting experiments under identical conditions, varying one parameter at a time (e.g., humidity, pH).
  • Advanced Characterization : Use in-situ Raman spectroscopy to monitor phase transitions in real time under varying environmental conditions .

Q. How can researchers design experiments to investigate the catalytic or electronic applications of this compound?

  • Methodological Answer :

  • Catalytic Studies : Test this compound in model reactions (e.g., oxidation of organic substrates) using a fixed-bed reactor. Monitor activity via gas chromatography-mass spectrometry (GC-MS) and compare with known catalysts (e.g., CuO).
  • Electronic Properties : Measure electrical conductivity via four-probe methods and correlate with DFT-predicted band structures. Include doping studies (e.g., substituting As with P) to modulate properties .

Guidelines for Rigorous Research

  • Literature Reviews : Use federated search tools (e.g., CAS SciFinder) with keywords like "this compound synthesis" and "arsenite anion coordination" to avoid selection bias .
  • Ethical Reporting : Disclose all synthetic routes and characterization data, even if negative results are obtained, to prevent publication bias .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate contradictions .

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